molecular formula C28H25ClN4O3 B11435680 N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11435680
M. Wt: 501.0 g/mol
InChI Key: QEDXNSMXXUQDBH-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the quinazolinone core with 4-chlorophenylethyl halides under basic conditions.

    Attachment of the Cyanophenyl Group: This can be done through a nucleophilic substitution reaction using 2-cyanobenzyl halides.

    Final Coupling: The final step involves coupling the intermediate with butanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), under basic or neutral conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can have different pharmacological properties depending on the nature of the substituents introduced.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: The compound can be used in studies to understand the biological activity of quinazolinone derivatives, including their interactions with various biological targets.

    Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and can have similar biological activities.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups can have enhanced pharmacological properties due to the presence of the chlorine atom.

    Cyanophenyl Derivatives: These compounds contain the cyanophenyl group and can have unique biological activities.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is unique due to its combination of the quinazolinone core, chlorophenyl group, and cyanophenyl group. This unique structure can confer specific biological activities and pharmacological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H25ClN4O3

Molecular Weight

501.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C28H25ClN4O3/c29-23-13-11-20(12-14-23)15-16-31-26(34)10-5-17-32-27(35)24-8-3-4-9-25(24)33(28(32)36)19-22-7-2-1-6-21(22)18-30/h1-4,6-9,11-14H,5,10,15-17,19H2,(H,31,34)

InChI Key

QEDXNSMXXUQDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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